molecular formula C9H7BrClNO2S B6210634 7-bromo-1-methyl-1H-indole-3-sulfonyl chloride CAS No. 1158209-80-3

7-bromo-1-methyl-1H-indole-3-sulfonyl chloride

Cat. No.: B6210634
CAS No.: 1158209-80-3
M. Wt: 308.6
InChI Key:
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Description

7-bromo-1-methyl-1H-indole-3-sulfonyl chloride is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in various fields such as chemistry, biology, and medicine . This compound is characterized by the presence of a bromine atom at the 7th position, a methyl group at the 1st position, and a sulfonyl chloride group at the 3rd position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 7-bromo-1-methyl-1H-indole with chlorosulfonic acid under controlled conditions to yield the desired sulfonyl chloride derivative . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of 7-bromo-1-methyl-1H-indole-3-sulfonyl chloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

7-bromo-1-methyl-1H-indole-3-sulfonyl chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, reaction with an amine would yield a sulfonamide derivative, while reaction with an alcohol would produce a sulfonate ester .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-bromo-1-methyl-1H-indole-3-sulfonyl chloride is unique due to the combination of the bromine atom, methyl group, and sulfonyl chloride group on the indole ring. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds .

Properties

CAS No.

1158209-80-3

Molecular Formula

C9H7BrClNO2S

Molecular Weight

308.6

Purity

95

Origin of Product

United States

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